Gemcitabine elaidate
概要
説明
Gemcitabine elaidate is a lipophilic prodrug form of the nucleoside analog gemcitabine . It contains an elaidic acid moiety and inhibits growth of gemcitabine-sensitive cells but not cytarabine-resistant or gemcitabine-resistant cells .
Synthesis Analysis
Gemcitabine elaidate is converted into its active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase upon hydrolysis intracellularly by esterases . The synthesis of gemcitabine elaidate involves chemical modification by conjugation with cell-penetrating peptides .Molecular Structure Analysis
The molecular formula of Gemcitabine elaidate is C27H43F2N3O5 . The exact mass is 527.32 and the molecular weight is 527.644 .Chemical Reactions Analysis
Gemcitabine elaidate is a prodrug that is transformed into its active metabolites. These metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumour growth and promoting apoptosis of malignant cells . The gemcitabine reaction pathway has been recently investigated .Physical And Chemical Properties Analysis
Gemcitabine elaidate has a density of 1.2±0.1 g/cm3, a boiling point of 631.4±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.2 mmHg at 25°C . Its molar refractivity is 136.2±0.5 cm3 .科学的研究の応用
Specific Scientific Field
This application falls under the field of Oncology, specifically the treatment of Pancreatic Cancer .
Summary of the Application
Gemcitabine Elaidate has been used in combination with ONC201 for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model . This combination therapy targets death receptor 5 (DR5) to induce apoptosis .
Methods of Application
The study used a lipid-gemcitabine (L_GEM) conjugate, which is more stable and enters the cells by passive diffusion . The efficacy of L_GEM and ONC201 was evaluated in PC cells and in a "KrasLSL-G12D; p53LoxP; Pdx1-CreER (KPC) triple mutant xenograft tumor-bearing mice .
Results or Outcomes
The combination of ONC201 and L_GEM showed a superior inhibitory effect on the growth of MIA PaCa-2 cells . In the in-vivo study, this combination prevented neoplastic proliferation via AKT/ERK blockade to overcome chemoresistance and increased T-cell tumor surveillance .
Neovasculature-Specific Delivery for Pancreatic Cancer Treatment
Specific Scientific Field
This application is in the field of Nanomedicine and Oncology, specifically for the treatment of Pancreatic Cancer .
Summary of the Application
Gemcitabine Elaidate has been used in the development of Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery to treat Pancreatic Cancer .
Methods of Application
The study investigated the antitumor activity of Gemcitabine Elaidate and further designed an appropriate nano-liposomal formulation in combination with Palmitoyl-DL-carnitine chloride as a Protein kinase C (PKC) inhibitor .
Results or Outcomes
The combination therapy in a nano-liposomal carrier resulted in enhanced cellular uptake, inhibition of angiogenesis potential, and augmented anticancer potency in both 2D and 3D in vitro models of pancreatic tumors .
Treatment of Advanced Solid Tumors
Specific Scientific Field
This application is in the field of Oncology, specifically for the treatment of Advanced Solid Tumors .
Summary of the Application
Gemcitabine Elaidate has been used in combination with cisplatin for the treatment of a variety of solid tumors, including bladder, breast, ovarian, biliary tract, and advanced non-small cell lung cancer (NSCLC) .
Results or Outcomes
Treatment of Non-small-cell Lung Cancer
Specific Scientific Field
This application is in the field of Oncology, specifically for the treatment of Non-small-cell Lung Cancer .
Summary of the Application
Gemcitabine Elaidate has been used in trials studying the treatment of Non-small-cell Lung Cancer .
Results or Outcomes
Treatment of Metastatic Pancreatic Adenocarcinoma
Specific Scientific Field
This application is in the field of Oncology, specifically for the treatment of Metastatic Pancreatic Adenocarcinoma .
Summary of the Application
Gemcitabine Elaidate has been used in trials studying the treatment of Metastatic Pancreatic Adenocarcinoma .
Results or Outcomes
Treatment of Advanced Solid Tumours
Specific Scientific Field
This application is in the field of Oncology, specifically for the treatment of Advanced Solid Tumours .
Summary of the Application
Gemcitabine Elaidate has been used in combination with cisplatin for the treatment of a variety of solid tumors .
Results or Outcomes
Treatment of Non-small-cell Lung Cancer
Specific Scientific Field
This application is in the field of Oncology, specifically for the treatment of Non-small-cell Lung Cancer .
Summary of the Application
Gemcitabine Elaidate has been used in trials studying the treatment of Non-small-cell Lung Cancer .
Results or Outcomes
Treatment of Metastatic Pancreatic Adenocarcinoma
Specific Scientific Field
This application is in the field of Oncology, specifically for the treatment of Metastatic Pancreatic Adenocarcinoma .
Summary of the Application
Gemcitabine Elaidate has been used in trials studying the treatment of Metastatic Pancreatic Adenocarcinoma .
Results or Outcomes
Treatment of Advanced Solid Tumours
Specific Scientific Field
This application is in the field of Oncology, specifically for the treatment of Advanced Solid Tumours .
Summary of the Application
Gemcitabine Elaidate has been used in combination with cisplatin for the treatment of a variety of solid tumors .
Safety And Hazards
将来の方向性
Gemcitabine is being repurposed to have better anticancer effects . Two methods were discussed that could improve the anticancer effect of gemcitabine. The first is a chemical modification by conjugation with cell-penetrating peptides. The other method is combining gemcitabine with repurposed drugs .
特性
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNRGIEVBPRB-QDDPNBLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175308 | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gemcitabine elaidate | |
CAS RN |
210829-30-4 | |
Record name | Gemcitabine elaidate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemcitabine elaidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12564 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCITABINE ELAIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。